Isooctyl nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

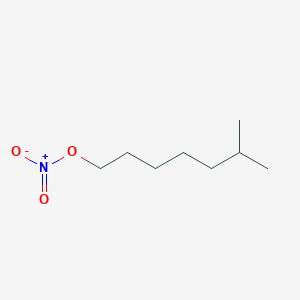

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWONZZKXEVZFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994276 | |

| Record name | 6-Methylheptyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73513-43-6 | |

| Record name | Nitric acid, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isooctyl nitrate chemical properties and synthesis pathways

An In-depth Technical Guide to the Chemical Properties and Synthesis Pathways of Isooctyl Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl nitrate, chemically known as 2-ethylhexyl nitrate (2-EHN), is a significant industrial chemical primarily utilized as a cetane improver in diesel fuels. Its addition to diesel fuel accelerates ignition, leading to improved engine performance. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. Furthermore, it delves into the primary synthesis pathways, offering detailed experimental protocols for its laboratory and industrial-scale production. The document is intended to serve as a detailed resource for researchers and professionals in chemistry and related fields.

Chemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic fruity or pungent odor.[1] It is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H17NO3 | [2][3] |

| Molecular Weight | 175.23 g/mol | [2] |

| CAS Number | 27247-96-7 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, pungent, ester-like | [1] |

| Density (20 °C) | 960-970 kg/m ³ | [2] |

| Boiling Point | 60.3 °C | [4] |

| Melting Point | -153.7 °C | [4] |

| Flash Point | ≥ 77.0 °C | [2] |

| Kinematic Viscosity (20 °C) | 1.700-1.800 mm²/S | [2] |

| Purity | ≥ 99.10 % | [2] |

Synthesis Pathways of this compound

The predominant method for synthesizing this compound is through the nitration of isooctyl alcohol (2-ethylhexanol) with a mixture of nitric acid and sulfuric acid.[5] Sulfuric acid acts as a catalyst in this reaction.[5] The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[5]

General Reaction Equation

The overall chemical reaction for the synthesis of this compound is:

HNO₃ + CH₃(CH₂)₃CH(C₂H₅)CH₂OH → CH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂ + H₂O[5]

Synthesis Methodologies

Several variations of the synthesis process exist, including batch processes, continuous flow reactions, and microreactor technologies. These methods aim to improve safety, yield, and efficiency.

Experimental Protocols

Protocol 1: Batch Synthesis of this compound

This protocol is based on a conventional batch reaction process.

Materials:

-

Mixed acid solution containing nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

-

2-ethylhexanol (isooctyl alcohol)

-

10% aqueous sodium sulfate (B86663) solution

-

10% aqueous sodium carbonate solution

Procedure:

-

A reactor is charged with 13.48 parts of a mixed acid containing 3.33 parts HNO₃, 7.77 parts H₂SO₄, and 2.38 parts H₂O.

-

The mixed acid is agitated, and its temperature is adjusted to 25 ± 3 °C.

-

0.40 parts of urea is added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.

-

5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5 ± 2.5 °C.

-

After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at 32.5 ± 2.5 °C for 1 hour.

-

Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained.

-

2.73 parts of a 10% aqueous sodium sulfate solution are added to the reactor, and the mixture is agitated for 15 minutes. Agitation is then stopped, and the bottom aqueous layer is separated.

-

Another 2.73 parts of 10% aqueous sodium sulfate solution are added, and the contents are agitated for 15 minutes.

-

0.50 parts of a 10% aqueous sodium carbonate solution is slowly added. Agitation is stopped, and the lower aqueous layer is drained to yield the 2-ethylhexyl nitrate product.

Expected Yield: Approximately 97%

Protocol 2: Continuous Synthesis in a Flow Reactor

This protocol describes a continuous process for the synthesis of this compound using a flow reactor, which offers enhanced safety and control.

Materials:

-

90% Sulfuric acid (H₂SO₄)

-

98% Nitric acid (HNO₃)

-

Isooctyl alcohol

Equipment:

-

Flow reactor system with pulsation-free pumps and mixing modules.

Procedure:

-

A sulfuric acid stream and a nitric acid stream are separately pumped into the flow reactor to form the H₂SO₄-HNO₃ mixture in-situ.[6]

-

Isooctyl alcohol is simultaneously pumped into the flow reactor to mix with the acid mixture, initiating the reaction.[6]

-

The reaction temperature within the flow reactor is maintained between -10 °C and 35 °C.[6]

-

The residence time of the reaction mixture in the reactor is controlled to be between 5 and 40 seconds.[6]

-

The flow rates are adjusted to achieve a molar ratio of H₂SO₄ to isooctyl alcohol between 1.5:1 and 2:1, and a molar ratio of HNO₃ to isooctyl alcohol of 1:1.[6][7]

-

The crude product emerges from the reactor outlet and undergoes subsequent neutralization and purification steps.[6]

Expected Conversion and Yield: 99% or greater conversion and 99% or greater yield.[6]

Protocol 3: Synthesis using a Microreactor

This method utilizes a microreactor for improved mass and heat transfer, leading to a safer and more efficient process.

Materials:

-

Mixed acid solution (Nitric acid and Sulfuric acid)

-

Isooctanol

Procedure:

-

Prepare a mixed acid solution with a molar ratio of nitric acid to sulfuric acid of 0.3:1.0.[5]

-

The mixed acid and isooctanol are separately pumped into two inlets of a microchannel reactor.[5]

-

The volume flow rate ratio is adjusted to control the molar ratio of nitric acid to isooctanol between 0.9 and 1.5.[5]

-

The reactants mix and react within the microchannel reactor.

-

The reaction mixture flows from the outlet into a settling tank for phase separation.[5]

-

The organic phase is washed and dried to obtain the final product.[5]

Visualizations

Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound.

Experimental Workflow for Continuous Synthesis

Caption: Experimental workflow for continuous synthesis.

References

- 1. godeepak.com [godeepak.com]

- 2. longchangchemical.com [longchangchemical.com]

- 3. This compound un number is 2821 - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US20170066710A1 - Continuous synthesis of this compound in a flow reactor - Google Patents [patents.google.com]

- 7. EP3114108A1 - Continuous synthesis of this compound in a flow reactor - Google Patents [patents.google.com]

Mechanism of action of isooctyl nitrate as a cetane improver

An In-Depth Technical Guide to the Mechanism of Action of Isooctyl Nitrate (B79036) as a Cetane Improver

Executive Summary

Isooctyl nitrate, chemically known as 2-ethylhexyl nitrate (2-EHN), is the most widely used additive for enhancing the cetane number of diesel fuels. The cetane number is a critical measure of a fuel's ignition quality; a higher number corresponds to a shorter ignition delay—the time between fuel injection and the start of combustion. By shortening this delay, 2-EHN facilitates a smoother, more controlled, and more efficient combustion process. This leads to numerous benefits, including improved cold-start performance, reduced engine noise, and lower emissions of harmful pollutants such as hydrocarbons (HC), carbon monoxide (CO), and particulate matter.[1][2] This guide details the fundamental chemical mechanism of 2-EHN, presents its quantitative effects on fuel properties, outlines the standard experimental protocols for its evaluation, and provides visual diagrams of its action and testing workflows.

Core Mechanism of Action

The efficacy of 2-ethylhexyl nitrate as a cetane improver is rooted in its designed thermal instability. The molecule is engineered to decompose at the temperatures reached during the compression stroke in a diesel engine, initiating a series of chemical reactions that accelerate the combustion of the base diesel fuel.

Thermal Decomposition

The process begins with the homolytic cleavage of the weakest bond in the 2-EHN molecule: the oxygen-nitrogen (O-NO₂) bond. This initial decomposition step occurs at temperatures above 130°C and yields a 2-ethylhexyloxy (EHO) radical and a molecule of nitrogen dioxide (NO₂).[3][4]

Primary Decomposition Reaction: C₈H₁₇ONO₂ (2-EHN) → C₈H₁₇O• (EHO radical) + NO₂

Radical-Induced Oxidation

The products of this initial decomposition are highly reactive and act as initiators for the low-temperature oxidation of the hydrocarbon molecules in the diesel fuel.

-

Role of Nitrogen Dioxide (NO₂): The NO₂ molecule readily abstracts a hydrogen atom from a hydrocarbon fuel molecule (R-H), producing nitrous acid (HONO) and a fuel alkyl radical (R•). This is a critical chain-propagating step.

-

Role of the Alkoxy Radical (C₈H₁₇O•): The unstable EHO radical rapidly undergoes further decomposition through a process called β-scission. This breaks the radical down into smaller, but still highly reactive, species, such as a 3-heptyl radical and formaldehyde.[3]

These radicals (R•, NO₂, etc.) create a "radical pool" that significantly accelerates the chain reactions responsible for autoignition. By providing an easier, lower-energy pathway to initiate combustion, 2-EHN effectively shortens the ignition delay period.[5]

The following diagram illustrates the chemical decomposition pathway of 2-EHN.

The logical relationship between the addition of 2-EHN and the resulting improvement in cetane number is a direct cause-and-effect chain, as shown below.

Data Presentation: Quantitative Effects

The effectiveness of 2-EHN depends on the base fuel's composition and its inherent "responsiveness" to the additive. Fuels with lower natural cetane numbers often show a greater response. Typical dosage rates, also known as treat rates, range from 0.025% to 0.40% by volume (250 to 4000 ppm).[1][3]

The following table summarizes illustrative data on the effect of 2-EHN on fuel properties, compiled from various studies.

| Parameter | Base Fuel | 2-EHN Concentration | Result |

| Cetane Number Uplift | Low-Response Diesel | 1000 ppm (0.1%) | + 3 to 5 points |

| Cetane Number Uplift | Average-Response Diesel | 1000 ppm (0.1%) | + 5 to 8 points |

| Derived Cetane Number (DCN) | Diesel w/ 30% 1-Butanol | 30,000 ppm (3.0%) | DCN restored to the level of the base diesel fuel.[5] |

| Brake Thermal Efficiency (BTE) | Biodiesel/2-Methylfuran Blend (BMF30) | 10,000 ppm (1.0%) | +3.30% increase in BTE.[6] |

| Brake Thermal Efficiency (BTE) | Biodiesel/2-Methylfuran Blend (BMF30) | 15,000 ppm (1.5%) | +4.69% increase in BTE.[6] |

| CO Emissions Reduction | Biodiesel/2-Methylfuran Blend (BMF30) | 1.0% - 1.5% | 45.1% - 85.5% reduction. |

| HC Emissions Reduction | Biodiesel/2-Methylfuran Blend (BMF30) | 1.0% - 1.5% | 14.56% - 24.90% reduction. |

Experimental Protocols

The internationally recognized standard for determining the cetane number of a diesel fuel is ASTM D613 .

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method provides a measure of the ignition characteristics of a diesel fuel in a standardized compression ignition engine.

-

Apparatus: The test utilizes a single-cylinder, four-stroke engine known as a Cooperative Fuel Research (CFR) engine.[7] This engine is specially designed with a continuously variable compression ratio.

-

Principle of Operation: The core of the test is to measure the compression ratio required to produce a specific, constant ignition delay for the test fuel. This delay is fixed at a crank angle of 13 degrees.[4]

-

Procedure:

-

The CFR engine is warmed up and stabilized under precisely controlled conditions (e.g., constant speed, specific intake air temperature, and injection timing).

-

The test fuel is introduced into the engine.

-

The compression ratio is manually adjusted until the ignition delay, as measured by sensors, is exactly 13 crank angle degrees. The position of the combustion chamber plug, which determines the compression ratio, is recorded.

-

The process is repeated using primary reference fuels—blends of n-hexadecane (cetane number of 100) and 1-methylnaphthalene (B46632) (cetane number of 0).

-

The cetane number of the test fuel is determined by linear interpolation, comparing its required compression ratio setting to the settings of the reference fuel blends.[4]

-

The workflow for this experimental protocol is visualized in the diagram below.

References

- 1. Cetane Number Improvers - A S Harrison & Co Pty Limited [asharrison.com.au]

- 2. aftonchemical.com [aftonchemical.com]

- 3. innospec.com [innospec.com]

- 4. Cetane improver - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. INTRON® cTane 2EHN - cetane improver | Petronax | Refinery Chemicals [petronaxcorp.com]

The Thermal Decomposition of 2-Ethylhexyl Nitrate in Diesel Fuel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 2-ethylhexyl nitrate (B79036) (2-EHN), a common cetane improver in diesel fuel. The stability and decomposition pathways of 2-EHN are critical factors influencing fuel performance, engine efficiency, and emissions. This document details the decomposition mechanism, kinetics, and byproducts, supported by quantitative data and detailed experimental protocols.

Introduction

2-Ethylhexyl nitrate (2-EHN) is an organic compound added to diesel fuel to enhance its cetane number, which is a measure of the fuel's ignition quality. A higher cetane number leads to a shorter ignition delay period, resulting in smoother engine operation and reduced combustion noise. The effectiveness of 2-EHN as a cetane improver is directly linked to its thermal decomposition characteristics. Under the high temperatures and pressures within a diesel engine cylinder, 2-EHN decomposes to produce radicals that initiate and accelerate the combustion of the diesel fuel. Understanding the thermal decomposition of 2-EHN is therefore essential for optimizing engine performance and controlling exhaust emissions.

Thermal Decomposition Mechanism

The thermal decomposition of 2-EHN proceeds through a radical chain mechanism. The initial and rate-determining step is the homolytic cleavage of the relatively weak oxygen-nitrogen bond (O-NO2). This initiation step is followed by a series of propagation and termination reactions.

The primary decomposition reaction is as follows:

C8H17ONO2 → C8H17O• + NO2

The resulting 2-ethylhexyloxy radical (C8H17O•) is unstable and undergoes further decomposition through various pathways, primarily β-scission, to yield smaller, more stable molecules and radicals. The major decomposition products include nitrogen dioxide (NO2), formaldehyde, and various olefins.[1][2] The NO2 and other radical species play a crucial role in the early stages of diesel combustion by initiating the oxidation of hydrocarbon fuel molecules.

dot

Caption: Thermal decomposition pathway of 2-ethylhexyl nitrate (2-EHN).

Kinetics of Thermal Decomposition

The rate of thermal decomposition of 2-EHN is highly dependent on temperature. The Arrhenius equation can be used to describe this relationship, where the rate constant is a function of the activation energy and the pre-exponential factor.

Quantitative Decomposition Data

The following table summarizes key quantitative data related to the thermal decomposition of 2-EHN.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 39 kcal/mol | In trans-decalin solvent | [1][3] |

| Activation Energy (Ea) | (154 ± 3) kJ/mol | Non-isothermal, DSC | [4] |

| Activation Energy (Ea) | (157 ± 7) kJ/mol | Isothermal, DSC | [4] |

| Onset Decomposition Temperature | ~157 °C | [4][5] | |

| Onset Decomposition Temperature | 140-160 °C | Adiabatic conditions | [2] |

| Decomposition Temperature Range | 450-550 K | [2][6] |

Note: DSC stands for Differential Scanning Calorimetry.

The presence of acids, such as sulfuric acid and nitric acid, can significantly decrease the onset decomposition temperature of 2-EHN.[7] Conversely, high pressure conditions (e.g., 2.4 kbar) have been shown to decrease the rate of decomposition, which is consistent with a radical-based mechanism.[1][3]

Experimental Protocols

Several analytical techniques are employed to study the thermal decomposition of 2-EHN in diesel fuel. The choice of method depends on the specific information required, such as the decomposition temperature, reaction kinetics, or the identification of decomposition products.

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC)

DSC and ARC are thermal analysis techniques used to measure the heat flow associated with the thermal transitions of a material as a function of temperature. These methods are valuable for determining the onset decomposition temperature and the heat of decomposition of 2-EHN.

Typical Experimental Protocol for DSC:

-

A small, precisely weighed sample of 2-EHN or a 2-EHN/diesel blend is placed in a hermetically sealed pan.

-

An empty reference pan is also prepared.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

The onset temperature of the exothermic decomposition peak is determined from the resulting thermogram.

-

Kinetic parameters, such as the activation energy, can be calculated using methods like the Friedman or Malek method from data obtained at different heating rates.[4]

Flash Vacuum Pyrolysis with Mass Spectrometry (MS) or Infrared Spectroscopy (IR)

This technique is used to identify the primary decomposition products of 2-EHN under high-temperature, low-pressure conditions.

Typical Experimental Protocol:

-

A sample of 2-EHN is rapidly heated under vacuum.

-

The volatile decomposition products are immediately introduced into the ionization source of a mass spectrometer or the sample cell of an IR spectrometer.

-

Mass spectra or IR spectra of the products are recorded, allowing for their identification based on their mass-to-charge ratios or characteristic absorption bands.[1][3]

Gas Chromatography (GC) with a Nitrogen Chemiluminescence Detector (NCD)

GC-NCD is a highly sensitive and selective method for the quantitative analysis of nitrogen-containing compounds like 2-EHN in a complex matrix such as diesel fuel.

Typical Experimental Protocol:

-

A sample of diesel fuel containing 2-EHN is injected into the GC.

-

The sample is vaporized in a heated inlet and separated into its individual components as it passes through a capillary column (e.g., HP-5MS, 15 m x 0.32 mm, 0.32 µm).[8]

-

The column temperature is programmed to increase over time to elute compounds with different boiling points.

-

As the nitrogen-containing compounds elute from the column, they are detected by the NCD, which provides a response proportional to the amount of nitrogen.

-

Quantification is achieved by comparing the peak area of 2-EHN to that of known standards.[8][9]

dot

Caption: Experimental workflow for analyzing 2-EHN thermal decomposition.

Impact on Diesel Combustion and Emissions

The thermal decomposition of 2-EHN has a significant impact on the combustion process and exhaust emissions of diesel engines. The radicals produced from its decomposition initiate combustion at lower temperatures, thereby shortening the ignition delay.[10] This leads to a smoother pressure rise in the cylinder and can reduce combustion noise.

The effect of 2-EHN on nitrogen oxide (NOx) emissions is complex. While the decomposition of 2-EHN releases NO2, a primary component of NOx, the resulting improved combustion can sometimes lead to an overall decrease in NOx emissions under certain operating conditions.[11][12] However, in low-temperature combustion (LTC) modes, the addition of 2-EHN has been shown to increase engine-out NOx emissions.[6][13] The impact of 2-EHN on other emissions, such as carbon monoxide (CO), hydrocarbons (HC), and particulate matter (soot), is also dependent on engine operating conditions and fuel properties.[11][12]

dot

Caption: Logical relationship of 2-EHN decomposition to diesel combustion.

Conclusion

The thermal decomposition of 2-ethylhexyl nitrate is a fundamental process that underpins its effectiveness as a cetane improver for diesel fuel. A thorough understanding of its decomposition mechanism, kinetics, and products is crucial for the development of advanced combustion strategies and emission control technologies. The experimental protocols outlined in this guide provide a framework for researchers and scientists to further investigate the behavior of 2-EHN and other fuel additives under engine-relevant conditions.

References

- 1. Thermal decomposition of 2‐ethylhexyl nitrate (2‐EHN) | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of 2-ethylhexyl nitrate (2-EHN) - Lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. paclp.com [paclp.com]

- 10. Investigating the Effect of 2-Ethylhexyl Nitrate Cetane Improver (2-EHN) on the Autoignition Characteristics of a 1-Butanol–Diesel Blend [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Isooctyl Nitrate

For Researchers, Scientists, and Chemical Synthesis Professionals

This technical guide provides a comprehensive literature review on the synthesis of isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN). Isooctyl nitrate is a crucial cetane improver added to diesel fuel to enhance combustion quality.[1][2][3] This document details the primary synthesis methodologies, presents quantitative data from various studies, and provides explicit experimental protocols. Visual diagrams of the core chemical pathway and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Core Synthesis Reaction

The fundamental chemical transformation in the production of this compound is the nitration of isooctanol (2-ethylhexanol). This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst.[4] The overall reaction is an esterification where the hydroxyl group of the alcohol is replaced by a nitrate group.

The reaction is highly exothermic, and careful temperature control is critical to prevent runaway reactions and the formation of undesirable byproducts.[4][5] The water generated during the reaction dilutes the sulfuric acid, releasing additional heat.[4][5]

Data on Synthesis Methodologies

The synthesis of this compound has been approached through various methods, ranging from traditional batch reactions to more modern continuous flow systems utilizing microreactors. The following table summarizes quantitative data from several key studies, highlighting the different reaction conditions and their outcomes.

| Reactants & Molar Ratios | Catalyst | Reaction Temperature (°C) | Reaction Time / Residence Time | Reactor Type | Yield (%) | Purity (%) | Source |

| HNO₃:H₂SO₄ = 1:2, HNO₃:Isooctanol = 1:1 | H₂SO₄ | Not Specified | 4000 h⁻¹ (LHSV) | Micro-channel reactor | Relatively High | Relatively High | [6][7] |

| HNO₃:H₂SO₄ = 1.5-2.5 (molar), HNO₃:Isooctanol = 1.1:1 | H₂SO₄ | 55 | 30 s | Micro-reactor | >96 (extraction efficiency) | - | [8] |

| HNO₃:H₂SO₄ = 1.5-2.5 (molar), HNO₃:Isooctanol = 1.1:1 | H₂SO₄ | 45 | 30 s | Micro-reactor | 92.7 | - | [8] |

| Mixed Acid:Isooctanol = 1.6:1 - 2.3:1 (volumetric) | H₂SO₄ | 15-40 | 2-5 min | Ideal displacement reactor | High | - | [9] |

| Not Specified | H₂SO₄ | 32.5 ± 2.5 | 1 hour (post-addition) | Batch Reactor | 97 | - | |

| H₂SO₄ (85-95%) and HNO₃ mixture | H₂SO₄ | -10 to 35 | 5 to 40 s | Continuous flow reactor | ≥99 | ≥99.5 (conversion) | [10][11] |

| Isooctanol, Nitric Acid | Solid Acid | Not Specified | Not Specified | Microtubule reactor | High | - | [12] |

LHSV = Liquid Hourly Space Velocity

Experimental Protocols

Detailed methodologies for two primary synthesis approaches are outlined below: a traditional batch process and a continuous synthesis in a microreactor.

1. Batch Synthesis Protocol

This protocol is based on a conventional batch reaction approach.

-

Materials:

-

2-ethylhexanol

-

Mixed acid (e.g., 3.33 parts HNO₃, 7.77 parts H₂SO₄, 2.38 parts H₂O)

-

10% aqueous sodium sulfate (B86663) solution

-

10% aqueous sodium carbonate solution

-

-

Procedure:

-

A reactor is charged with 13.48 parts of the mixed acid. The mixture is agitated, and the temperature is adjusted to 25 ± 3 °C.

-

0.40 parts of urea are added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.

-

5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5 ± 2.5 °C.

-

After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at 32.5 ± 2.5 °C for 1 hour.

-

Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained from the reactor.

-

The organic layer is washed with a 10% aqueous sodium sulfate solution. After 15 minutes of agitation, the aqueous layer is separated.

-

A second wash with 10% aqueous sodium sulfate solution is performed, followed by the slow addition of a 10% aqueous sodium carbonate solution for neutralization.

-

The washing and neutralization steps are repeated to ensure the removal of residual acids.

-

The final 2-ethylhexyl nitrate product is obtained with a reported yield of 97%.

-

2. Continuous Synthesis in a Microreactor Protocol

This protocol describes a modern approach using a microreactor for continuous and safer production.

-

Materials:

-

Isooctanol (2-ethylhexanol)

-

Mixed acid (sulfuric acid and nitric acid, molar ratio of H₂SO₄:HNO₃ between 1.5 and 2.5)

-

Aqueous NaOH solution (e.g., 0.5 mol/L)

-

-

Procedure:

-

Isooctanol and the mixed acid are continuously pumped into a first microreactor using separate metering pumps. The molar ratio of nitric acid to isooctanol is maintained, for example, at 1.1:1.

-

The nitration reaction occurs within the first microreactor at a controlled temperature (e.g., 45-55 °C) with a short residence time (e.g., 30 seconds).

-

The output from the first microreactor, containing the crude 2-ethylhexyl nitrate and waste acid, is directed to a liquid-liquid automatic separator.

-

The separated crude 2-ethylhexyl nitrate is then mixed with an aqueous NaOH solution and pumped into a second microreactor.

-

The acid-base reaction to remove residual acid takes place in the second microreactor with a very short residence time (e.g., 9 seconds).

-

The mixture from the second microreactor undergoes water-oil separation to yield the final 2-ethylhexyl nitrate product with a very low acid content. The extraction efficiency of the residual acid is reported to be higher than 96%.[8]

-

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the fundamental chemical reaction for the synthesis of this compound.

Caption: General chemical pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines a typical experimental workflow for the synthesis of this compound, applicable to both batch and continuous processes with minor variations.

Caption: A typical experimental workflow for this compound synthesis.

References

- 1. 2-Ethylhexyl Nitrate (2-EHN) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 2. oils.com [oils.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Page loading... [guidechem.com]

- 5. CN103980125A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Research of the 2-Ethylhexyl Nitrate with Micro-Channel Reaction Production Technology | Scientific.Net [scientific.net]

- 8. Method for continuously synthesizing 2-ethylhexyl nitrate in micro-reactors and extracting residual acid in 2-ethylhexyl nitrate - Eureka | Patsnap [eureka.patsnap.com]

- 9. RU2259348C1 - Method for preparing 2-ethylhexyl nitrate by continuous method - Google Patents [patents.google.com]

- 10. US20170066710A1 - Continuous synthesis of this compound in a flow reactor - Google Patents [patents.google.com]

- 11. EP3114108A1 - Continuous synthesis of this compound in a flow reactor - Google Patents [patents.google.com]

- 12. Synthesis method of this compound (2019) | Jin Gang [scispace.com]

Isooctyl nitrate's role in reducing diesel engine ignition delay

An In-depth Technical Guide on the Role of Isooctyl Nitrate (B79036) in Reducing Diesel Engine Ignition Delay

Audience: Researchers, Scientists, and Chemical Engineering Professionals

Abstract

Isooctyl nitrate, chemically known as 2-ethylhexyl nitrate (2-EHN), is the most widely used fuel additive for improving the cetane number of diesel fuel. The cetane number is the primary indicator of a diesel fuel's ignition quality, with a higher number corresponding to a shorter ignition delay—the critical period between fuel injection and the onset of combustion. By shortening this delay, this compound facilitates smoother, more controlled combustion, leading to enhanced engine performance, improved cold-starting capabilities, and reduced engine knock. This technical guide provides a detailed examination of the chemical mechanisms by which this compound acts, presents quantitative data on its effects on engine performance parameters, and outlines the standardized experimental protocols used to measure its efficacy.

Introduction to Diesel Combustion and Ignition Delay

Diesel engines operate on the principle of compression ignition. Air is drawn into the cylinder and compressed to high pressures and temperatures. Fuel is then injected directly into this hot, compressed air, where it atomizes, vaporizes, mixes with the air, and eventually auto-ignites. The period between the start of fuel injection (SOI) and the start of combustion (SOC) is known as the ignition delay period.[1]

This delay is a critical phase in the diesel combustion process. A long ignition delay allows a larger quantity of fuel to accumulate in the combustion chamber before ignition. When combustion finally occurs, this large fuel-air mixture ignites rapidly and almost simultaneously, causing a sharp spike in cylinder pressure. This abrupt pressure rise is responsible for the characteristic "diesel knock."[1] Conversely, a short ignition delay ensures that combustion begins shortly after injection starts, leading to a more gradual and controlled release of energy.

The ignition quality of a diesel fuel is quantified by its cetane number (CN).[2] A fuel with a high cetane number has a short ignition delay and ignites readily under compression.[1] Cetane improver additives are chemical compounds added to diesel fuel specifically to increase the cetane number and shorten the ignition delay.[3]

This compound: The Premier Cetane Improver

This compound (CAS No: 27247-96-7), predominantly 2-ethylhexyl nitrate (2-EHN), is the industry standard cetane number improver.[3][4] It is an organic nitrate that is highly effective at initiating combustion under the conditions present in a diesel engine cylinder. Its primary function is to accelerate the chemical reactions that lead to autoignition, thereby reducing the ignition delay period.[5] The use of 2-EHN allows refiners to upgrade lower-quality distillate stocks to meet modern diesel fuel specifications, such as the EN590 standard in Europe, which mandates a minimum cetane number of 51.[3]

Core Mechanism of Action

The effectiveness of this compound stems from its ability to decompose at a lower temperature than the diesel fuel hydrocarbons themselves. The autoignition temperature of diesel fuel is approximately 220°C, whereas this compound begins to decompose at around 130°C.[3] This thermal decomposition is the key rate-limiting step that initiates the combustion process earlier.

The decomposition process can be summarized as follows:

-

Initial Decomposition: The 2-EHN molecule (C₈H₁₇ONO₂) undergoes thermal decomposition, breaking the weak O-NO₂ bond. This initial step is endothermic but occurs rapidly at in-cylinder temperatures.

-

Radical Formation: This decomposition generates highly reactive free radicals.[5] Chemical kinetics studies show that the decomposition of 2-EHN promotes the generation of key radicals such as hydroxyl (OH), hydrogen (H), hydroperoxyl (HO₂), and nitrogen dioxide (NO₂).[6][7]

-

Chain Reaction Initiation: These radicals are potent initiators of oxidation chain reactions. They readily attack the stable hydrocarbon molecules of the diesel fuel, abstracting hydrogen atoms and creating fuel alkyl radicals.

-

Combustion Propagation: The newly formed fuel radicals react with oxygen, leading to a cascade of exothermic reactions that rapidly increase the temperature and pressure within the cylinder, resulting in full combustion.

By providing an early source of reactive radicals, this compound effectively lowers the overall activation energy required for the fuel to auto-ignite, thus shortening the ignition delay.[6]

Quantitative Impact on Engine Performance

The addition of this compound to diesel fuel has a measurable impact on ignition delay and other key engine performance and emission parameters. The following tables summarize quantitative data from experimental studies.

One study on a single-cylinder diesel engine operating in a high-altitude environment (intake pressure 68kPa) demonstrated a direct relationship between 2-EHN concentration and the advancement of combustion timing.[6]

Table 1: Effect of 2-EHN Concentration on Combustion Parameters

| 2-EHN Mass Fraction | Advancement of Heat Release Rate (°CA)* | Peak Cylinder Pressure Reduction (MPa) | Peak Heat Release Rate Reduction |

|---|---|---|---|

| 0.0% (Base Diesel) | 0.0 | 0.00 | 0.0% |

| 0.3% | 0.4 | 0.06 | 5.0% |

| 0.6% | 0.8 | 0.09 | 8.0% |

| 0.9% | 1.1 | 0.13 | 9.8% |

*Data from a single-cylinder engine test.[6] A forward shift in the heat release curve (°CA, crank angle degrees) indicates a shorter ignition delay.

Another study investigated the effect of 2-EHN on a blend of 30% 2-methylfuran (B129897) and 70% biodiesel (BMF30), demonstrating significant improvements in fuel efficiency and emissions.[8]

Table 2: Effect of 2-EHN on a Biodiesel-Methylfuran Blend (BMF30)

| 2-EHN Concentration | Brake Specific Fuel Consumption (BSFC) Reduction | Brake Thermal Efficiency (BTE) Increase | NOx Emission Reduction | HC Emission Reduction | CO Emission Reduction |

|---|---|---|---|---|---|

| 1.0% | 5.49% | 3.30% | 9.40% | 14.56% | 45.1% |

| 1.5% | 7.33% | 4.69% | 17.48% | 24.90% | 85.5% |

*Data shows the range of improvement across different engine loads compared to the BMF30 blend without 2-EHN.[8]

A similar study on a blend of 30% 2-methylfuran in conventional diesel (M30) also showed marked improvements in efficiency with the addition of 2-EHN.[9]

Table 3: Effect of 2-EHN on a Diesel-Methylfuran Blend (M30)

| 2-EHN Concentration | Brake Specific Fuel Consumption (BSFC) Reduction | Brake Thermal Efficiency (BTE) Increase | NOx Emission Reduction | HC Emission Reduction | CO Emission Reduction |

|---|---|---|---|---|---|

| 1.5% | 2.78% | 3.54% | 9.20% | 7.93% | 12.11% |

| 2.5% | 5.70% | 7.10% | 17.57% | 21.59% | 33.98% |

*Data shows the range of improvement across different engine loads compared to the M30 blend without 2-EHN.[9]

Experimental Protocols for Evaluation

The effectiveness of this compound is primarily quantified by the increase it provides in the fuel's cetane number. Two standard test methods are widely used.

ASTM D613: Standard Test Method for Cetane Number

This is the traditional and definitive method for determining the cetane number of a diesel fuel.[10][11] It uses a standardized, single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][12]

Methodology:

-

Engine Setup: The CFR engine is warmed up and stabilized under precisely controlled operating conditions (e.g., specific coolant temperature, intake air temperature, and injection timing).[11]

-

Sample Introduction: The diesel fuel sample containing the this compound is run in the engine.

-

Compression Ratio Adjustment: The engine's compression ratio is manually adjusted using a calibrated handwheel until the ignition delay reaches a standard, fixed value (typically 13 crank angle degrees).[13] The handwheel reading is recorded.

-

Reference Fuel Bracketing: Two primary reference fuels (blends of n-hexadecane, CN=100, and heptamethylnonane, CN=15) with known cetane numbers that bracket the expected cetane number of the sample are selected.[11]

-

Reference Fuel Testing: Each reference fuel blend is run in the engine, and the compression ratio is adjusted to achieve the same 13-degree ignition delay. The handwheel readings are recorded for each.

-

Cetane Number Calculation: The cetane number of the sample fuel is determined by linear interpolation between the cetane numbers of the two reference fuels based on their respective handwheel readings.[13]

ASTM D6890: Derived Cetane Number (DCN) by Constant Volume Combustion Chamber

This method is a more modern, automated alternative to the engine-based D613 test. It measures the ignition delay directly in a constant volume combustion chamber (CVCC), also known as an Ignition Quality Tester (IQT), and uses a correlation equation to calculate a Derived Cetane Number (DCN).[2][14][15]

Methodology:

-

Apparatus Setup: The CVCC is heated and charged with compressed air to a specified, constant temperature and pressure to simulate engine conditions at injection.[14]

-

Fuel Injection: A small, precise volume of the sample fuel is injected into the chamber. The start of injection is detected by a needle lift sensor in the injector.[16]

-

Ignition Delay Measurement: The time from the start of injection to the start of combustion is measured. The start of combustion is identified by the rapid pressure rise inside the chamber, detected by a high-speed pressure transducer.[14][17]

-

Test Cycle: The test consists of a series of injection cycles. Typically, 15 preliminary cycles are performed to stabilize conditions, followed by 32 measurement cycles. The ignition delay results from the 32 cycles are averaged.[14]

-

DCN Calculation: The average ignition delay value (in milliseconds) is converted into a Derived Cetane Number (DCN) using a standardized empirical equation that correlates ignition delay to the cetane number scale established by the ASTM D613 method.[14]

Conclusion

This compound (2-EHN) plays a crucial role in modern diesel fuel formulations by effectively reducing the ignition delay period. Its mechanism is based on low-temperature thermal decomposition, which provides an early source of reactive radicals that initiate and accelerate the combustion of hydrocarbon fuel molecules. This action leads to a direct increase in the fuel's cetane number. The resulting shorter ignition delay promotes smoother engine operation, reduces knock, improves fuel efficiency, and can lead to a significant reduction in harmful emissions, including NOx, CO, and hydrocarbons.[8][18] Standardized test methods, such as ASTM D613 and D6890, provide robust and repeatable means for quantifying the significant positive impact of this compound on the ignition quality of diesel fuels.

References

- 1. scispace.com [scispace.com]

- 2. Fuel Property Testing: Ignition Quality [dieselnet.com]

- 3. Cetane improver - Wikipedia [en.wikipedia.org]

- 4. industryarc.com [industryarc.com]

- 5. mdpi.com [mdpi.com]

- 6. SAE International | Advancing mobility knowledge and solutions [sae.org]

- 7. sae.org [sae.org]

- 8. Experimental Investigation of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions in Biodiesel-2-Methylfuran Blend for Diesel Engine [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ASTM D613 - eralytics [eralytics.com]

- 11. matestlabs.com [matestlabs.com]

- 12. ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course [store.astm.org]

- 13. docs.nrel.gov [docs.nrel.gov]

- 14. aimg8.dlssyht.cn [aimg8.dlssyht.cn]

- 15. koehlerinstrument.com [koehlerinstrument.com]

- 16. icsar.org [icsar.org]

- 17. A Correlation for Estimation of Ignition Delay of Dual Fuel Combustion Based on Constant Volume Combustion Vessel Experiments [scielo.org.za]

- 18. nbinno.com [nbinno.com]

Physical and chemical characteristics of 2-ethylhexyl nitrate

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Ethylhexyl Nitrate (B79036)

Introduction

2-Ethylhexyl nitrate (2-EHN), with the chemical formula C₈H₁₇NO₃, is a significant industrial chemical, primarily utilized as a cetane improver in diesel fuels.[1][2][3] For over five decades, it has been added to diesel and biodiesel to enhance ignition quality, which leads to reduced engine noise, lower emissions, and improved cold-starting performance.[2][4] This document provides a comprehensive overview of the physical and chemical properties of 2-ethylhexyl nitrate, along with experimental protocols for its synthesis and an exploration of its mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Physical and Chemical Properties

2-Ethylhexyl nitrate is a clear, colorless to pale yellow liquid at room temperature, characterized by a pungent, fruity, ester-like odor.[1][5] It is a combustible liquid but is not classified as flammable.[6][7]

Physical Properties

The physical characteristics of 2-ethylhexyl nitrate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 175.23 g/mol | [3][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Pungent, fruity, ester-like | [5][8] |

| Density | 0.963 g/mL at 25 °C | [9] |

| Boiling Point | >100 °C (decomposes) | [6][5] |

| 85–90°C (at 10 mmHg) | [3] | |

| 210.9±8.0 °C at 760 mmHg | [10] | |

| Melting Point | <-45 °C | [5] |

| -76 to -77 °C | [11] | |

| Flash Point | >65 °C (PMCC) | [6] |

| >70 °C (closed-cup) | [5] | |

| 76.1 °C (Pensky-Martens closed cup) | [12] | |

| Auto-ignition Temperature | 130 °C (decomposes) | [6][5] |

| Vapor Pressure | 0.2 mmHg at 20°C | [6] |

| 27 Pa at 20 °C | [5][8] | |

| 40-53 Pa at 40 °C | [5] | |

| Solubility in Water | 12.6 mg/L at 20 °C | [5][11] |

| Refractive Index | n20/D 1.432 | [9] |

| Kinematic Viscosity | 108 cSt at 20ºC | [5] |

Chemical Properties

The chemical properties and safety-related data for 2-ethylhexyl nitrate are presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₇NO₃ | [3] |

| CAS Number | 27247-96-7 | [3] |

| Linear Formula | CH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂ | [9] |

| Stability | Stable under normal conditions; undergoes exothermic decomposition above 100 °C.[6][8] | [6][8] |

| Heating under confinement may cause an explosion.[6][10] | [6][10] | |

| Incompatibility | Strong oxidizing agents, strong acids, strong bases, amines, and phosphorus.[6][11][13] | [6][11][13] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[6][13] | [6][13] |

| Lower Explosive Limit | 0.25% v/v in air | [5][11] |

| Upper Explosive Limit | 7% | [6] |

| Log P (Octanol-Water Partition Coefficient) | 3.74 (calculated) | [5] |

Experimental Protocols

Synthesis of 2-Ethylhexyl Nitrate

A common method for the synthesis of 2-ethylhexyl nitrate involves the nitration of 2-ethylhexyl alcohol with a mixed acid solution of nitric acid and sulfuric acid.[14]

Materials:

-

2-Ethylhexyl alcohol

-

Mixed acid (Nitric acid, Sulfuric acid, Water)

-

10% aqueous sodium sulfate (B86663) solution

-

10% aqueous sodium carbonate solution

Procedure:

-

A reactor is charged with 13.48 parts of a mixed acid containing 3.33 parts nitric acid, 7.77 parts sulfuric acid, and 2.38 parts water.

-

The mixed acid is agitated, and its temperature is adjusted to 25 ± 3 °C.

-

0.40 parts of urea are added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.

-

5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5 ± 2.5 °C.

-

After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at 32.5 ± 2.5 °C for 1 hour.

-

Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained.

-

The remaining organic layer is washed with a 10% aqueous sodium sulfate solution.

-

A 10% aqueous sodium carbonate solution is slowly added to neutralize any remaining acid.

-

The product is washed again with a 10% aqueous sodium sulfate solution.

-

The final 2-ethylhexyl nitrate product is obtained after separating the aqueous layer.

A variation of this process utilizes micro-reactors to achieve continuous synthesis, which can improve safety and production efficiency.[15][16]

Caption: Workflow for the synthesis and purification of 2-ethylhexyl nitrate.

Mechanism of Action as a Cetane Improver

The primary application of 2-ethylhexyl nitrate is to increase the cetane number of diesel fuel.[1][17] The cetane number is a measure of the fuel's ignition quality; a higher number indicates a shorter ignition delay.[17][18]

2-EHN functions by decomposing at a lower temperature than the diesel fuel itself, typically starting around 130 °C.[11][18] This decomposition is an exothermic process that initiates a series of chemical reactions, effectively lowering the overall autoignition temperature of the fuel-air mixture.[18][19] The decomposition of 2-EHN releases free radicals, which accelerate the oxidation process of the fuel, leading to a more rapid and complete combustion.[19][20]

The initial step in the decomposition is the cleavage of the O-NO₂ bond, which is the weakest bond in the molecule. This generates an alkoxy radical (C₈H₁₇O•) and nitrogen dioxide (NO₂).[20] These reactive species then participate in the chain reactions of combustion.

Caption: The thermal decomposition pathway of 2-EHN that initiates and accelerates diesel combustion.

Toxicology and Safety

2-Ethylhexyl nitrate has low acute oral, dermal, and inhalation toxicity in animal studies.[2][4] However, it is classified as harmful if swallowed, in contact with skin, or inhaled.[2][21] The primary health concern associated with exposure is vasodilation, which is the enlargement of blood vessels, leading to a reduction in blood pressure.[2][4][13] It is not considered to be a skin or eye irritant, nor a skin sensitizer.[2][22] Current data suggests that 2-EHN is not expected to have reproductive, developmental, mutagenic, or carcinogenic effects.[2][4]

In terms of environmental impact, 2-EHN is classified as very toxic to aquatic life with long-lasting effects.[2][4] It is not readily biodegradable but is also not considered to be bioaccumulative.[2][4]

Conclusion

2-Ethylhexyl nitrate is a well-characterized compound with a long history of use as a cetane improver in the fuel industry. Its physical and chemical properties are well-documented, and its synthesis is achievable through standard nitration procedures. The mechanism of action, involving thermal decomposition to initiate combustion, is a clear example of applied chemistry in enhancing fuel performance. While it has a generally low toxicity profile in mammals, appropriate safety precautions should be taken during handling to avoid exposure, and its environmental impact, particularly on aquatic life, should be considered. This guide provides a foundational understanding of 2-ethylhexyl nitrate for scientific and research applications.

References

- 1. aftonchemical.com [aftonchemical.com]

- 2. Issuu [issuu.com]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. aftonchemical.com [aftonchemical.com]

- 5. parchem.com [parchem.com]

- 6. tri-iso.com [tri-iso.com]

- 7. atc-europe.org [atc-europe.org]

- 8. 27247-96-7 CAS MSDS (2-Ethylhexyl nitrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-Ethylhexyl nitrate 97 27247-96-7 [sigmaaldrich.com]

- 10. 2-Ethylhexyl nitrate | CAS#:27247-96-7 | Chemsrc [chemsrc.com]

- 11. godeepak.com [godeepak.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. redox.com [redox.com]

- 14. researchgate.net [researchgate.net]

- 15. Experimental Research of the 2-Ethylhexyl Nitrate with Micro-Channel Reaction Production Technology | Scientific.Net [scientific.net]

- 16. Method for continuously synthesizing 2-ethylhexyl nitrate in micro-reactors and extracting residual acid in 2-ethylhexyl nitrate - Eureka | Patsnap [eureka.patsnap.com]

- 17. nbinno.com [nbinno.com]

- 18. Cetane improver - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. sae.org [sae.org]

- 21. 2-Ethylhexyl nitrate | C8H17NO3 | CID 62823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 2-Ethylhexyl nitrate - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide on the Health and Environmental Effects of Isooctyl Nitrate Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN), is an aliphatic nitrate ester primarily used as a cetane improver in diesel fuel to enhance combustion quality.[1][2] While industrially significant, its potential health and environmental impacts warrant a thorough examination. This guide provides a comprehensive overview of the current toxicological and ecotoxicological data for isooctyl nitrate, details relevant experimental methodologies based on standardized guidelines, and illustrates key biological pathways. The available data indicates that this compound possesses low acute toxicity but is classified as harmful if swallowed, in contact with skin, or inhaled.[2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2] Information on its chronic toxicity, reproductive effects, and specific environmental fate parameters remains limited in publicly accessible literature.

Health Effects

The primary health concerns associated with this compound exposure are related to its acute toxicity and potential for vasodilation.[2] The major acute toxic effect of nitrate and nitrite (B80452) poisoning is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[3]

Acute Toxicity

This compound is classified as harmful by ingestion, dermal contact, and inhalation.[2]

| Endpoint | Species | Route | Value | Guideline | Citation |

| LD50 | Rat | Oral | > 5000 mg/kg bw | OECD 425 (assumed) | [4] |

| LD50 | Rat | Dermal | > 5000 mg/kg bw | OECD 402 (assumed) | [4] |

| LC50 | Rat | Inhalation | > 5.19 mg/L (4h) | OECD 403 (assumed) | [4] |

Skin and Eye Irritation

-

Skin Irritation: Classified as causing skin irritation. A primary skin irritation assay in rabbits indicated it is slightly irritating.[4]

-

Eye Irritation: Causes eye irritation.[3] A primary eye irritation assay in rabbits found it to be non-irritating.[4] Note: Conflicting data exists and will be updated as more information becomes available.

Sensitization

Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | Value | Guideline | Citation |

| DNEL (long term) | Human | Dermal | - | 1 mg/kg/day | - | |

| DNEL (long term) | Human | Inhalation | - | 0.35 mg/m³ | - |

Genotoxicity and Carcinogenicity

-

Genotoxicity: this compound is considered non-genotoxic according to OECD Guidelines 473 and 476.

-

Carcinogenicity: No components present at concentrations of 0.1% or greater are listed as carcinogens by major regulatory bodies. It is not expected to have carcinogenic effects.[2]

Reproductive and Developmental Toxicity

Based on available data, this compound is not expected to cause reproductive or developmental effects.[2]

Environmental Effects

This compound is classified as toxic to aquatic life with long-lasting effects. It is not readily biodegradable, suggesting persistence in the environment.[2]

Aquatic Toxicity

| Endpoint | Species | Duration | Value | Guideline | Citation |

| LC50 | Fish | 96 h | 2 mg/L | OECD 203 (assumed) | [3] |

| EC50 | Crustacea (Daphnia) | 48 h | >12.6 mg/L | OECD 202 (assumed) | [3] |

| EC50 | Algae/aquatic plants | 72 h | 1.57 mg/L | OECD 201 (assumed) | [3] |

Environmental Fate

| Parameter | Result | Guideline | Citation |

| Ready Biodegradability | Not readily biodegradable | OECD 301F (assumed) | [2] |

| Bioaccumulation | Not expected to be bioaccumulative | - | [2] |

| Hydrolysis | May be subject to hydrolysis | - | [2] |

| Soil Adsorption (Koc) | Expected to partition to soil or suspended sediment | - | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies based on the cited OECD guidelines.

Acute Oral Toxicity (OECD 425)

A limit test would likely be performed first. Female rats are sequentially dosed at a starting dose of 2000 mg/kg body weight. The response of each animal determines the dose for the next. If no mortality is observed, the LD50 is determined to be greater than 2000 mg/kg.

Acute Dermal Toxicity (OECD 402)

The test substance is applied to the shaved skin of rats at a limit dose of 2000 mg/kg body weight. The application site is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.

Acute Fish Toxicity (OECD 203)

Fish, such as zebrafish, are exposed to a range of concentrations of this compound in water for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50 value.

Ready Biodegradability (OECD 301F)

A manometric respirometry test is conducted. A solution of this compound in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed flask. The consumption of oxygen is measured over 28 days to determine the extent of biodegradation.

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

Mammalian cells in culture are exposed to various concentrations of this compound, both with and without metabolic activation. Mutations at a specific gene locus (e.g., HPRT) are measured to assess mutagenic potential.

Signaling Pathways and Mechanisms of Action

Organic nitrates, as a class, are known to exert their biological effects through their metabolic conversion to nitric oxide (NO). NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP mediates a variety of physiological responses, including vasodilation.

Figure 1: Generalized nitric oxide signaling pathway for organic nitrates.

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing the genotoxicity of a substance like this compound using an in vitro mammalian cell gene mutation test.

Figure 2: Workflow for an in vitro mammalian cell gene mutation test.

Logical Relationship of Environmental Assessment

The environmental risk of a chemical is determined by its inherent toxicity and its environmental fate (persistence and exposure).

Figure 3: Key factors in the environmental risk assessment of this compound.

Conclusion

This compound presents a profile of low acute systemic toxicity but is classified as harmful upon acute exposure through major routes and is toxic to aquatic organisms. Its lack of ready biodegradability raises concerns about its environmental persistence. Significant data gaps exist, particularly concerning chronic health effects, reproductive toxicity, and detailed environmental fate parameters such as hydrolysis and soil mobility. Further research, guided by standardized OECD protocols, is necessary to fully characterize the health and environmental risks associated with this compound exposure. The presumed mechanism of action via nitric oxide signaling provides a basis for further mechanistic studies.

References

An In-Depth Technical Guide to the Solubility and Stability of Isooctyl Nitrate in Fuel Blends

For Researchers, Scientists, and Fuel Development Professionals

Introduction

Isooctyl nitrate (B79036), predominantly 2-ethylhexyl nitrate (2-EHN), is a critical additive in the fuel industry, primarily utilized as a cetane improver for diesel fuels. Its function is to accelerate the ignition of diesel fuel in compression-ignition engines, leading to smoother combustion and reduced engine knock.[1][2] This guide provides a comprehensive technical overview of the solubility and stability of isooctyl nitrate in various fuel blends, including diesel, biodiesel, and gasoline. It is intended to be a valuable resource for researchers and professionals involved in fuel formulation and development.

Solubility of this compound

The solubility of this compound in fuel is a critical parameter for its effective application as an additive. While extensive quantitative data in public literature is limited, its widespread use confirms its high solubility in hydrocarbon-based fuels under typical operating conditions. This compound is characterized as being soluble in organic solvents but insoluble in water.[3]

1.1. General Solubility Characteristics

This compound's molecular structure, featuring a long alkyl chain, makes it readily miscible with the nonpolar hydrocarbons that constitute diesel and gasoline. This ensures that it remains in a single phase within the fuel blend, preventing separation and ensuring uniform distribution.

1.2. Factors Affecting Solubility

While specific data is scarce, the solubility of this compound in fuel blends can be influenced by several factors:

-

Temperature: Generally, the solubility of liquid additives in liquid fuels does not change drastically with temperature within the normal operating ranges of fuel systems. However, at very low temperatures, the viscosity of the fuel increases, which could indirectly affect the dispersion of the additive if not already fully dissolved.

-

Fuel Composition: The specific hydrocarbon composition of the base fuel (e.g., aromatic content in diesel) can influence the solvency of the fuel, which in turn can affect the solubility of additives.[4]

-

Presence of Co-solvents or Other Additives: The presence of other additives or blending components, such as ethanol (B145695) in gasoline, may alter the overall polarity of the fuel blend, potentially impacting the solubility of this compound.

1.3. Experimental Protocol for Determining Solubility

A general method for determining the solubility of a liquid additive like this compound in a fuel blend involves the following steps:

-

Preparation of Standards: Prepare a series of fuel blends with known concentrations of this compound.

-

Sample Preparation: For each temperature to be tested, prepare a saturated solution by adding an excess of this compound to a known volume of the fuel blend in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: Allow any undissolved this compound to settle.

-

Sampling and Analysis: Carefully extract a sample from the liquid phase and analyze its this compound concentration using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[5][6]

-

Data Analysis: The concentration of this compound in the saturated solution represents its solubility at that temperature.

Stability of this compound

The stability of this compound in fuel blends is a double-edged sword. Its thermal instability is fundamental to its function as a cetane improver, as it needs to decompose at a lower temperature than the fuel itself to initiate combustion.[2] However, excessive instability can lead to degradation during storage, potentially reducing its effectiveness and contributing to the formation of undesirable deposits.[4]

2.1. Thermal Stability

The primary mechanism of this compound's action is its thermal decomposition, which involves the cleavage of the O-NO2 bond to form an alkoxy radical and nitrogen dioxide (NO2).[7] These reactive species then initiate a series of radical chain reactions that accelerate the autoignition of the fuel.[8] Studies have shown that the decomposition of 2-ethylhexyl nitrate begins at approximately 130-155°C.[2][4]

The thermal stability of fuel blends containing this compound can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Thermal Stability of a Diesel Fuel with 2-Ethylhexyl Nitrate (2-EHN) at 300°F (149°C)

| 2-EHN Concentration (mass %) | Reflectance (%)* |

| 0 | 83 |

| 0.15 | 23 |

| 0.50 | 11 |

*Reflectance is a measure of the thermal stability, with higher values indicating greater stability (less deposit formation). Data from a study using the "300°F test".[4]

2.2. Oxidative Stability

Oxidative stability is a crucial parameter for the long-term storage of fuels. The addition of this compound can, in some cases, negatively affect the measured oxidative stability of diesel fuel.[9] The Rancimat method is a common technique for evaluating the oxidative stability of fuels by measuring the induction period.

Table 2: Indicative Rancimat Induction Periods for Biodiesel and Blends

| Fuel Type | Condition | Induction Period (hours) |

| B100 | Unstable | < 3 |

| B100 | Stable | > 6 |

| B5 and B20 Blends | Prepared with stable B100 (IP > 3h) | Stable for up to 12 months |

*Data synthesized from multiple sources.[10][11] The induction period is a measure of the fuel's resistance to oxidation.

2.3. Long-Term Storage Stability

The long-term storage stability of fuel blends containing this compound is typically evaluated using methods like ASTM D4625, which involves accelerated aging at an elevated temperature.[12] Studies have shown that for biodiesel (B100), an initial Rancimat induction period of greater than 6 hours can prevent significant acid number increases or insoluble formation over a 12-week period under ASTM D4625 conditions, which is intended to simulate 12 months of storage.[13]

Table 3: Long-Term Storage Stability of B100 (ASTM D4625)

| Initial Induction Period (hours) | Observation after 12 weeks at 43°C |

| ~3 | Shows levels of insolubles above method reproducibility |

| > 6 | No significant increase in acid number or insoluble formation |

*Data from NREL report.[13]

Experimental Protocols

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound in a fuel blend.

-

Apparatus: Thermogravimetric Analyzer.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the fuel blend is placed in a TGA sample pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of the fuel blend, providing information on its thermal stability.

-

Apparatus: Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the fuel blend is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) through the desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify exothermic (decomposition) and endothermic (evaporation) events.

-

3.3. Rancimat Method (EN 14112)

-

Objective: To determine the oxidative stability of the fuel blend by measuring the induction period.

-

Apparatus: Rancimat instrument.

-

Methodology:

-

Sample Preparation: A specified amount of the fuel sample (e.g., 3 g) is placed in a reaction vessel.[14]

-

Instrument Setup: The reaction vessel is heated to a constant temperature (e.g., 110 °C) while a continuous stream of dry air is passed through the sample.[14]

-

Volatile Collection: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

-

Data Acquisition: The conductivity of the water is continuously measured.

-

Data Analysis: The induction period is the time until the conductivity begins to increase rapidly, indicating the formation of volatile acidic compounds.[15]

-

3.4. Long-Term Storage Stability (ASTM D4625)

-

Objective: To evaluate the inherent storage stability of distillate fuels under accelerated aging conditions.

-

Apparatus: Glass containers, oven or liquid bath at 43°C.

-

Methodology:

-

Sample Preparation: 400 mL volumes of filtered fuel are placed in borosilicate glass containers.[12]

-

Aging: The containers are stored at 43°C for specified periods (e.g., 4, 8, 12, 24 weeks).[12]

-

Analysis: After the aging period, the samples are cooled to room temperature and analyzed for filterable insolubles and adherent insolubles.

-

Data Analysis: The amount of insolubles formed is a measure of the fuel's instability during storage.

-

Mechanism of Action and Logical Relationships

The primary role of this compound as a cetane improver is to initiate the combustion process in a diesel engine at an earlier stage. This is achieved through its controlled thermal decomposition, which generates highly reactive free radicals. These radicals then participate in a cascade of chain reactions, accelerating the oxidation of the diesel fuel components and shortening the ignition delay.

Conclusion

This compound is a highly effective cetane improver due to its controlled thermal instability. While it is readily soluble in diesel and biodiesel blends, a notable lack of public quantitative solubility data exists. Its impact on fuel stability is complex; it can decrease thermal and oxidative stability as measured by some standard tests, which is a consequence of its intended function. Understanding the interplay between its solubility, stability, and performance-enhancing characteristics is crucial for the optimal formulation of advanced fuel blends. Further research to quantify the solubility of this compound in various fuel types and under different temperature conditions would be highly beneficial to the fuel development community.

References

- 1. nbinno.com [nbinno.com]

- 2. Cetane improver - Wikipedia [en.wikipedia.org]

- 3. atc-europe.org [atc-europe.org]

- 4. fischer-tropsch.org [fischer-tropsch.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. SAE International | Advancing mobility knowledge and solutions [sae.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. kelid1.ir [kelid1.ir]

- 13. docs.nrel.gov [docs.nrel.gov]

- 14. Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.up.ac.za [repository.up.ac.za]

The Ascendance of Alkyl Nitrates: A Technical History of Cetane Enhancement

An In-depth Guide for Researchers and Scientists on the Historical Development, Mechanism, and Application of Alkyl Nitrate (B79036) Cetane Improvers in Diesel Fuel

The quest for more efficient and cleaner combustion in diesel engines is a century-long endeavor. Central to this pursuit is the concept of cetane number, a critical measure of a diesel fuel's ignition quality. A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, reduced emissions, and improved cold-start performance.[1][2][3] Since the early 20th century, chemical additives have played a pivotal role in elevating the cetane number of diesel fuels. Among these, alkyl nitrates have emerged as the most effective and widely adopted class of cetane enhancers, with a rich history of chemical innovation and application. This technical guide delves into the historical development of alkyl nitrates, their synthesis, mechanism of action, and the experimental protocols used to evaluate their performance.

A Historical Trajectory: From Early Discoveries to Modern Dominance

The use of ignition improvers in diesel fuel dates back to the 1920s, addressing early challenges with cold starting and overall ignition quality.[4] The pioneering work in this area identified organic nitrates and nitro compounds as potent cetane enhancers in the 1930s.[5] For approximately three decades, amyl nitrate was the predominant cetane improver used in the United States.[6] However, the rising cost of amyl alcohol, the precursor for amyl nitrate, prompted a shift towards more economical alternatives.[6] For a brief period, hexyl nitrate saw use, but it was the advent of 2-ethylhexyl nitrate (2-EHN) that revolutionized the market.[6][7] Due to its cost-effectiveness and excellent performance, 2-EHN has become the most widely used cetane improver globally.[8][9][10] Afton Chemical, a major supplier, has been providing 2-EHN for over 50 years.[11]

Synthesis of Alkyl Nitrates: The Case of 2-Ethylhexyl Nitrate (2-EHN)

The commercial success of 2-EHN is underpinned by a well-established and efficient synthesis process. The primary method involves the nitration of 2-ethylhexanol with a mixture of nitric acid and sulfuric acid.

A typical industrial synthesis process is as follows:

-

Preparation of the Nitrating Mixture: A mixed acid solution is prepared containing nitric acid (HNO₃), sulfuric acid (H₂SO₄), and water.

-

Addition of Urea: Urea is added to the mixed acid to suppress the formation of nitrous acid, which can lead to undesirable side reactions.

-

Nitration of 2-Ethylhexanol: 2-Ethylhexanol is slowly added to the agitated and temperature-controlled mixed acid. The reaction is exothermic and requires careful temperature management.

-

Separation and Washing: After the reaction is complete, the mixture is allowed to settle, and the bottom acid layer is drained. The organic layer, containing the 2-EHN, is then washed with an aqueous sodium sulfate (B86663) solution and neutralized with a sodium carbonate solution to remove any residual acids.[12]

-

Final Washing and Product Recovery: The 2-EHN is subjected to further washing with sodium sulfate solution to ensure purity. The final product is obtained after the separation of the aqueous layer.[12]